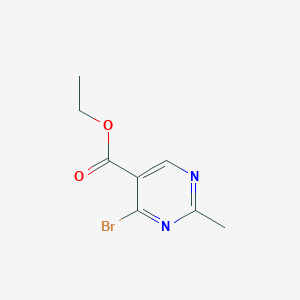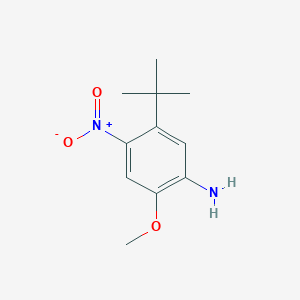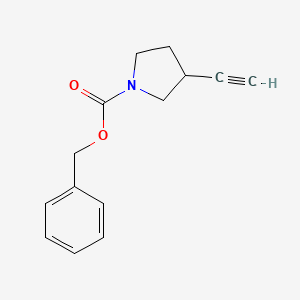
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Descripción general
Descripción
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester, also known as PDMP, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. PDMP is a potent inhibitor of glucosylceramide synthase, an enzyme that plays a crucial role in the synthesis of glycosphingolipids.
Aplicaciones Científicas De Investigación
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester has been extensively studied for its potential applications in various scientific research fields. It has been shown to inhibit the synthesis of glycosphingolipids, which are involved in many cellular processes such as cell signaling, cell adhesion, and cell differentiation. This compound has been used to investigate the role of glycosphingolipids in cancer, neurodegenerative diseases, and infectious diseases. It has also been used to study the effects of glycosphingolipids on insulin signaling and lipid metabolism.
Mecanismo De Acción
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester inhibits the activity of glucosylceramide synthase, an enzyme that catalyzes the synthesis of glucosylceramide from ceramide and UDP-glucose. Glucosylceramide is a precursor for the synthesis of various glycosphingolipids, which play important roles in many cellular processes. By inhibiting the synthesis of glycosphingolipids, this compound can affect many cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to enhance insulin sensitivity and improve lipid metabolism in animal models. In addition, this compound has been shown to have anti-inflammatory and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. This compound can be used to investigate the role of glycosphingolipids in various cellular processes and signaling pathways. However, this compound also has some limitations. It is a non-specific inhibitor that can affect other enzymes and pathways besides glucosylceramide synthase. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester. One direction is to investigate its potential applications in the treatment of various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Another direction is to investigate the role of glycosphingolipids in various cellular processes and signaling pathways. This compound can be used to study the effects of glycosphingolipids on insulin signaling, lipid metabolism, and immune response. Finally, future studies can focus on improving the specificity and potency of this compound as a glucosylceramide synthase inhibitor.
Propiedades
IUPAC Name |
benzyl 4-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-7-6-8-17(2)19(16)21(22)11-13-23(14-12-21)20(24)25-15-18-9-4-3-5-10-18/h3-10H,11-15,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYPZULEEBWEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133829 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823843-45-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823843-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane](/img/structure/B3247658.png)
![tert-Butyl 2'-bromo-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-1-carboxylate](/img/structure/B3247666.png)

![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride](/img/structure/B3247693.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-amino-1-(3,5-difluorophenyl)ethyl]-, phenylmethyl ester](/img/structure/B3247701.png)


![1-Azetidinecarboxylic acid, 3-[[2-(hydroxymethyl)-1-piperidinyl]methyl]-, phenylmethyl ester](/img/structure/B3247725.png)
![Carbamic acid, N-[4-[2-(hydroxymethyl)-1-piperidinyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3247731.png)

![Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]-](/img/structure/B3247750.png)
![3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-](/img/structure/B3247763.png)
![1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester](/img/structure/B3247768.png)
![3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-](/img/structure/B3247778.png)